Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate
Overview
Description
Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate is an organic compound with the molecular formula C11H16N2O3. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. It features a benzoate core substituted with amino and methoxyethylamino groups, which contribute to its unique chemical properties.
Scientific Research Applications
Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of bioactive compounds.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate typically involves the following steps:
Nitration and Reduction: The starting material, methyl 4-aminobenzoate, undergoes nitration to form methyl 3-nitro-4-aminobenzoate. This intermediate is then reduced to yield methyl 3-amino-4-aminobenzoate.
Alkylation: The amino group at the 4-position is alkylated using 2-methoxyethyl chloride under basic conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: The nitro group in intermediates can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino-substituted benzoates.
Substitution: Various alkylated or acylated derivatives.
Mechanism of Action
The mechanism by which Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of amino and methoxyethylamino groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
- Methyl 3-amino-4-(isopropylamino)benzoate
- Methyl 3-[amino(imino)methyl]benzoate
- Methyl 3-amino-4-[(2-(dimethylamino)ethyl)amino]benzoate
Comparison: Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate is unique due to the presence of the methoxyethyl group, which can impart different solubility and reactivity characteristics compared to its analogs. This uniqueness can be leveraged in designing compounds with specific properties for targeted applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
methyl 3-amino-4-(2-methoxyethylamino)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-15-6-5-13-10-4-3-8(7-9(10)12)11(14)16-2/h3-4,7,13H,5-6,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSHZNJZNAZKPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=C(C=C1)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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